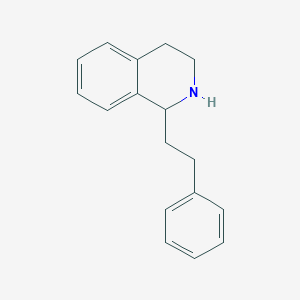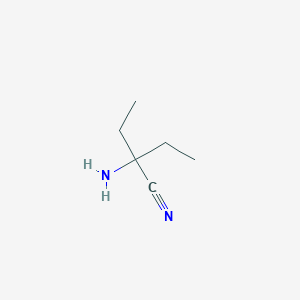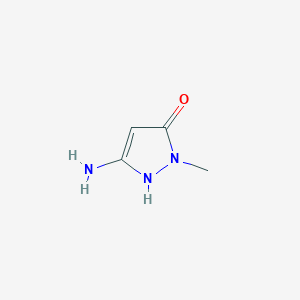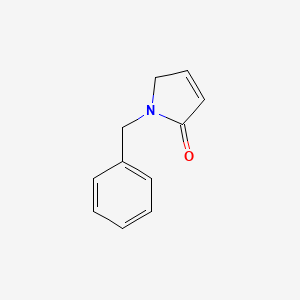
1-Benzyl-1,5-dihydro-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-Benzyl-1,5-dihydro-pyrrol-2-one is a pyrrole derivative, which is a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The benzyl group attached to the pyrrole indicates potential for increased molecular complexity and reactivity.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran produces benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields, which are important intermediates in the synthesis of porphyrins and related compounds . Additionally, a one-pot synthesis method has been reported for the creation of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which involves the reaction of an enamine with an arenesulfonyl isocyanate .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a penta-substituted pyrrole derivative was synthesized and its structure was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions. The CH(2)Bt substituent enables synthetic elaboration of pyrroles with unsubstituted ring positions and allows for electrophilic as well as nucleophilic substitutions . Moreover, the reaction of benzoyl chlorides with Huisgen's zwitterion can yield functionalized 2,5-dihydro-1H-pyrroles, with the presence of electron-withdrawing groups leading to tetrasubstituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a benzoyl group can enhance the analgesic and antiinflammatory activities of pyrrole derivatives, as demonstrated by QSAR studies . The electronic features of these compounds, such as a highly polarized structure in the ground state and stabilization of the excited state by protonation, are revealed through spectral data and MO calculations . Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces have been investigated, showing that these compounds can effectively block active sites .
Scientific Research Applications
-
- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
- Among the group of derivatives of 2-pyrrolidinones, 1,5-dihydro-2H-pyrrol-2-ones, also known as 3-pyrroline-2-ones, play a significant structural role in a variety of bioactive natural compounds .
- In this study, three-component reactions were used to successfully synthesize six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives .
- The antioxidant activity of the compounds was tested by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, identifying 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) as the most promising radical scavenger .
-
- A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished .
- Key features are the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid mediated N-benzyl lactam N-deprotection .
-
Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- A convenient preparative method is developed allowing for expeditious assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from routinely available inexpensive synthetic precursors .
- These compounds could not be prepared via the previously known protocols, as 2-aminofuran derivatives were produced instead .
- Compounds possessing this structural unit are found in nature and often demonstrate a wide array of important biological activities .
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones
- An alternative approach to access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from base-induced tandem intramolecular cyclization of sulfur ylide with ketones and 1,3-hydroxy rearrangement .
- Due to widespread appearance of 5-hydroxy-1,5-dihydro-1H-pyrrol-2-ones in natural products and in pharmaceuticals, many synthetic strategies have been documented in the literature for the construction of 5-hydroxy-1H-pyrrol-2(5H)-ones .
-
Therapeutic Potential of Imidazole Containing Compounds
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
1-benzyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSCAICDRDVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494395 |
Source


|
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,5-dihydro-pyrrol-2-one | |
CAS RN |
64330-46-7 |
Source


|
| Record name | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

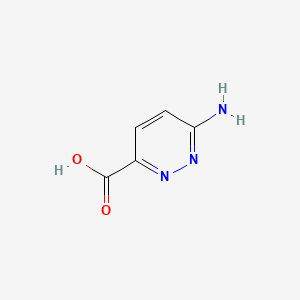
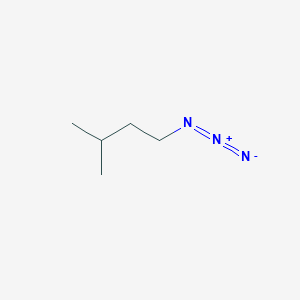
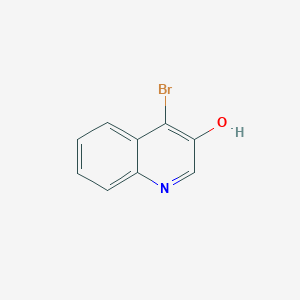
![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
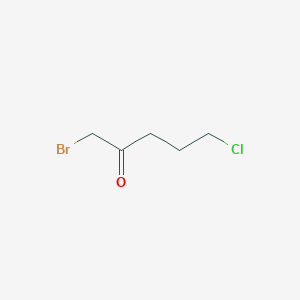
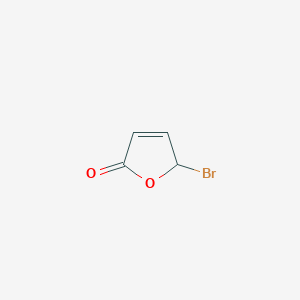
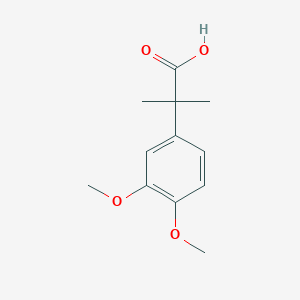
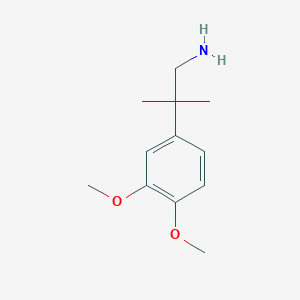
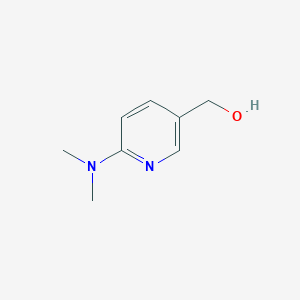
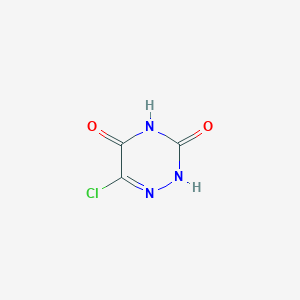
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
